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Compound of Interest

Compound Name: 2-Bromo-1-iodo-4-methylbenzene

Cat. No.: B047834 Get Quote

An In-Depth Technical Guide to 2-Bromo-1-iodo-
4-methylbenzene
For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Bromo-1-iodo-4-methylbenzene is a halogenated aromatic compound that serves as a

versatile synthetic intermediate in the fields of medicinal chemistry, materials science, and

organic synthesis. Its unique substitution pattern, featuring a bromine atom, an iodine atom,

and a methyl group on a benzene ring, offers a platform for a variety of chemical

transformations. The differential reactivity of the carbon-bromine and carbon-iodine bonds

allows for selective functionalization, making it a valuable building block for the construction of

complex molecular architectures. This technical guide provides a comprehensive overview of

the physical and chemical properties of 2-Bromo-1-iodo-4-methylbenzene, detailed

experimental protocols for its synthesis and purification, and an analysis of its spectroscopic

characteristics.

Physicochemical Properties
A summary of the key physical and chemical properties of 2-Bromo-1-iodo-4-methylbenzene
is presented in the table below. These properties are essential for its handling, storage, and

application in various chemical reactions.
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Property Value Reference

Molecular Formula C₇H₆BrI [1]

Molecular Weight 296.93 g/mol [1]

CAS Number 71838-16-9 [1][2][3]

Appearance
Clear, light yellow to brown

liquid
[1]

Boiling Point 133 °C at 22 mmHg [1]

266.7 °C at 760 mmHg [1]

Density ~2.08 g/cm³ [1]

Refractive Index ~1.65 [1]

Storage Temperature 2-8°C [2]

Synthesis and Purification
The most common and efficient method for the synthesis of 2-Bromo-1-iodo-4-
methylbenzene is through a Sandmeyer-type reaction, starting from the readily available

precursor, 2-bromo-4-methylaniline.

Experimental Protocol: Synthesis via Sandmeyer
Reaction
This protocol outlines the diazotization of 2-bromo-4-methylaniline followed by an in-situ

reaction with an iodide source.

Materials:

2-Bromo-4-methylaniline

Hydrochloric acid (concentrated)

Sodium nitrite (NaNO₂)
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Potassium iodide (KI)

Sodium sulfite (Na₂SO₃)

Diethyl ether or Dichloromethane

Anhydrous magnesium sulfate (MgSO₄)

Ice

Procedure:

Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice bath to 0-5 °C,

dissolve 2-bromo-4-methylaniline in a mixture of concentrated hydrochloric acid and water.

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution,

ensuring the temperature remains below 5 °C. Stir the mixture for an additional 30 minutes at

this temperature to ensure complete formation of the diazonium salt.

Iodination: In a separate flask, dissolve potassium iodide in water. Slowly add the freshly

prepared diazonium salt solution to the potassium iodide solution with vigorous stirring.

Nitrogen gas evolution will be observed.

Allow the reaction mixture to warm to room temperature and stir for several hours until the

nitrogen evolution ceases.

Work-up: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with

diethyl ether or dichloromethane (3 x 50 mL).

Combine the organic extracts and wash them with a saturated aqueous solution of sodium

sulfite to remove any residual iodine, followed by a wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

under reduced pressure to obtain the crude 2-Bromo-1-iodo-4-methylbenzene.

Purification
The crude product can be purified by either vacuum distillation or column chromatography.
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Vacuum Distillation: Distillation under reduced pressure is an effective method for purifying

the liquid product. The fraction collected at 133 °C and 22 mmHg will yield pure 2-Bromo-1-
iodo-4-methylbenzene.[1]

Column Chromatography: For smaller-scale purifications or to remove closely related

impurities, column chromatography on silica gel using a non-polar eluent such as hexane or

a mixture of hexane and ethyl acetate is recommended.

A schematic overview of the synthesis and purification process for 2-Bromo-1-iodo-4-
methylbenzene.

Spectroscopic Analysis
The structural elucidation of 2-Bromo-1-iodo-4-methylbenzene is confirmed through various

spectroscopic techniques.

¹H NMR Spectroscopy
The proton NMR spectrum of 2-Bromo-1-iodo-4-methylbenzene is expected to show three

distinct signals in the aromatic region and one signal in the aliphatic region.

Aromatic Protons (Ar-H): Three signals corresponding to the three protons on the benzene

ring. Due to the substitution pattern, these protons will exhibit complex splitting patterns

(doublets and doublet of doublets) in the range of δ 7.0-8.0 ppm. The specific chemical shifts

and coupling constants are influenced by the electronic effects of the bromo, iodo, and

methyl substituents.

Methyl Protons (-CH₃): A singlet in the region of δ 2.2-2.5 ppm, corresponding to the three

protons of the methyl group.

¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will display seven distinct signals, corresponding to the seven

carbon atoms in the molecule.

Aromatic Carbons: Six signals in the range of δ 120-145 ppm. The carbons directly attached

to the halogens (C-Br and C-I) will have their chemical shifts significantly influenced by the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b047834?utm_src=pdf-body
https://www.benchchem.com/product/b047834?utm_src=pdf-body
https://www.cookechem.com/Detail/A2025512.htm
https://www.benchchem.com/product/b047834?utm_src=pdf-body
https://www.benchchem.com/product/b047834?utm_src=pdf-body
https://www.benchchem.com/product/b047834?utm_src=pdf-body
https://www.benchchem.com/product/b047834?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047834?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


electronegativity and heavy atom effect of the halogens. The carbon bearing the methyl

group and the remaining aromatic carbons will also have characteristic chemical shifts.

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 20-25 ppm.

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.

C-H stretching (aromatic): Weak to medium bands above 3000 cm⁻¹.

C-H stretching (aliphatic): Medium to strong bands in the 2850-3000 cm⁻¹ region.

C=C stretching (aromatic): Medium to weak bands in the 1450-1600 cm⁻¹ region.

C-Br stretching: A characteristic absorption in the fingerprint region, typically between 600-

500 cm⁻¹.

C-I stretching: An absorption at lower wavenumbers, generally below 500 cm⁻¹.

Mass Spectrometry
The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation

patterns.

Molecular Ion Peak: The mass spectrum will exhibit a characteristic isotopic pattern for the

molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1

ratio) and iodine (¹²⁷I). The M⁺ and M+2 peaks will be observed with nearly equal intensity.

Fragmentation: Common fragmentation pathways include the loss of a bromine radical (M-

Br)⁺, an iodine radical (M-I)⁺, and a methyl radical (M-CH₃)⁺. Further fragmentation of the

aromatic ring can also be observed.

Chemical Reactivity and Applications
2-Bromo-1-iodo-4-methylbenzene is a valuable substrate for a variety of cross-coupling

reactions, which are fundamental transformations in modern organic synthesis for the formation

of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-I and C-Br
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bonds (C-I is generally more reactive in oxidative addition to transition metal catalysts) allows

for selective and sequential reactions.

Cross-Coupling Reactions
Suzuki Coupling: This palladium-catalyzed reaction involves the coupling of 2-Bromo-1-
iodo-4-methylbenzene with an organoboron compound. By carefully selecting the reaction

conditions, it is possible to selectively react at the C-I position while leaving the C-Br bond

intact for subsequent transformations.

Sonogashira Coupling: The palladium/copper co-catalyzed coupling with a terminal alkyne

can also be performed selectively at the more reactive C-I bond.[4]

Heck Coupling: The palladium-catalyzed reaction with an alkene can be utilized to introduce

a vinyl group onto the aromatic ring, again with the potential for regioselective reaction at the

C-I position.

Key cross-coupling reactions involving 2-Bromo-1-iodo-4-methylbenzene.

Conclusion
2-Bromo-1-iodo-4-methylbenzene is a synthetically useful building block with well-defined

physicochemical properties. Its preparation via the Sandmeyer reaction is a reliable method,

and its purification can be achieved through standard laboratory techniques. The distinct

spectroscopic signatures of this compound allow for its unambiguous identification. The

presence of two different halogen atoms with varying reactivity makes it an attractive substrate

for selective cross-coupling reactions, enabling the synthesis of a wide range of more complex

molecules for applications in drug discovery and materials science. This guide provides the

foundational information required for researchers to effectively utilize 2-Bromo-1-iodo-4-
methylbenzene in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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